molecular formula C16H13N3O4S B12161550 Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B12161550
M. Wt: 343.4 g/mol
InChI Key: PRRROYFMNMOPKV-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a thiazole ring, and a methyl ester group. The presence of these functional groups contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the 4-hydroxyquinoline derivative, which is then subjected to acylation to introduce the carbonyl group. The resulting intermediate is then reacted with thiazole derivatives under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the thiazole ring can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to its combined quinoline and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(4-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H13N3O4S/c1-8-12(15(22)23-2)18-16(24-8)19-14(21)10-7-17-11-6-4-3-5-9(11)13(10)20/h3-7H,1-2H3,(H,17,20)(H,18,19,21)

InChI Key

PRRROYFMNMOPKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C(=O)OC

Origin of Product

United States

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